(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methylamine.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-1-ol using a reducing agent like sodium borohydride.
Amine Formation: The resulting alcohol is then subjected to reductive amination with methylamine in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also ensure the enantioselectivity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
®-2-hydroxy-2,3-dihydro-1H-inden-1-one: This compound shares the indane moiety but differs in functional groups.
2-chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide: Another compound with a similar indane structure but different substituents.
Uniqueness
(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is unique due to its specific chiral configuration and the presence of both an indane moiety and a primary amine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITUNCLTWKUDE-RWANSRKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.